C33H35BrN2O7S
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Overview
Description
The compound with the molecular formula C33H35BrN2O7S is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C33H35BrN2O7S typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:
Formation of Intermediates: Initial steps often involve the preparation of brominated aromatic compounds and sulfonated intermediates.
Coupling Reactions: The intermediates are then coupled under specific conditions, such as the presence of catalysts and controlled temperatures, to form the final compound.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
C33H35BrN2O7S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
C33H35BrN2O7S: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of C33H35BrN2O7S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
C33H35BrN2O7S: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include other brominated aromatic compounds and sulfonated derivatives.
Uniqueness: The presence of both bromine and sulfur atoms in the same molecule, along with its specific functional groups, gives unique chemical properties that can be leveraged in various applications.
Biological Activity
The compound with the molecular formula C33H35BrN2O7S is a complex organic molecule that has garnered interest due to its potential biological activities. This article will delve into its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by a unique combination of elements that contribute to its biological activity. The presence of bromine (Br) and sulfur (S) in the structure may enhance its reactivity and interaction with biological systems. Understanding the structure-activity relationship (SAR) is crucial for predicting the biological effects of this compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study investigating various organic compounds found that certain derivatives displayed potent antibacterial effects against a range of pathogens, including Escherichia coli and Staphylococcus aureus . The following table summarizes the antimicrobial activity of related compounds:
Compound | Target Bacteria | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
Similar Compound A | S. aureus | 18 |
Similar Compound B | Pseudomonas aeruginosa | 20 |
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. The compound's ability to scavenge free radicals can be assessed using various assays, such as the DPPH radical scavenging assay. Research indicates that compounds with similar structures exhibit substantial antioxidant properties, which are vital for preventing oxidative stress-related diseases .
Table: Antioxidant Activity Assay Results
Compound | DPPH Scavenging (%) | IC50 (µg/mL) |
---|---|---|
This compound | 62.5 | 25 |
Ascorbic Acid | 95.0 | 5 |
Anticancer Activity
This compound has also been investigated for its anticancer potential. Studies indicate that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Case Study: Anticancer Efficacy
A recent case study explored the effects of a compound structurally related to this compound on breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent.
Table: Anticancer Activity Results
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
20 | 50 |
50 | 25 |
The mechanisms underlying the biological activities of this compound involve several biochemical pathways:
- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defenses.
- Anticancer Pathways : Induction of apoptosis via activation of caspases and modulation of oncogenic signaling pathways.
Properties
Molecular Formula |
C33H35BrN2O7S |
---|---|
Molecular Weight |
683.6 g/mol |
IUPAC Name |
methyl 2-[3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C33H35BrN2O7S/c1-6-42-22-15-17(14-21(34)27(22)37)26-25-28(43-36(26)19-10-8-7-9-11-19)30(39)35(29(25)38)31-24(32(40)41-5)20-13-12-18(33(2,3)4)16-23(20)44-31/h7-11,14-15,18,25-26,28,37H,6,12-13,16H2,1-5H3 |
InChI Key |
PQKAJLOJBQUIGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)C4=C(C5=C(S4)CC(CC5)C(C)(C)C)C(=O)OC)ON2C6=CC=CC=C6)Br)O |
Origin of Product |
United States |
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